![molecular formula C16H19N3O B5142050 4-methyl-N-1-naphthyl-1-piperazinecarboxamide CAS No. 6266-76-8](/img/structure/B5142050.png)
4-methyl-N-1-naphthyl-1-piperazinecarboxamide
Overview
Description
4-methyl-N-1-naphthyl-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
4-methyl-N-1-naphthyl-1-piperazinecarboxamide acts as a selective agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in a variety of physiological processes, including the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by 4-methyl-N-1-naphthyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of various ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-1-naphthyl-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using 4-methyl-N-1-naphthyl-1-piperazinecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many possible future directions for the study of 4-methyl-N-1-naphthyl-1-piperazinecarboxamide and its effects on the 5-HT1A receptor. One potential direction is the development of more selective agonists for this receptor subtype, which could lead to more precise manipulation of its physiological effects. Another potential direction is the study of the long-term effects of 4-methyl-N-1-naphthyl-1-piperazinecarboxamide on the brain and behavior, which could have implications for the treatment of various psychiatric disorders.
Synthesis Methods
4-methyl-N-1-naphthyl-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methyl-1-naphthylamine with piperazine and subsequent carboxylation. Other methods involve the use of palladium-catalyzed coupling reactions or the use of N-protected piperazines.
Scientific Research Applications
4-methyl-N-1-naphthyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including the study of serotonin receptors and their role in various physiological processes. 4-methyl-N-1-naphthyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
4-methyl-N-naphthalen-1-ylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-9-11-19(12-10-18)16(20)17-15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQPJJRULICNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284334 | |
Record name | 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-n-(1-naphthyl)piperazine-1-carboxamide | |
CAS RN |
6266-76-8 | |
Record name | NSC36816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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